molecular formula C8H17NO2 B1679071 Pregabalin CAS No. 148553-50-8

Pregabalin

Cat. No.: B1679071
CAS No.: 148553-50-8
M. Wt: 159.23 g/mol
InChI Key: AYXYPKUFHZROOJ-ZETCQYMHSA-N
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Mechanism of Action

Target of Action

Pregabalin primarily targets the α2δ-1 and α2δ-2 subunits of voltage-activated calcium channels . These subunits are auxiliary components of the high voltage-activated calcium channels and are encoded by four genes: α2δ1, α2δ-2, α2δ-3, and α2δ-4 . α2δ-1 and α2δ-2 are expressed in neurons as well as heart and skeletal muscle tissue .

Mode of Action

This compound exerts its effects by binding to the α2δ subunit of voltage-dependent calcium channels . This binding inhibits cellular calcium influx and attenuates neurotransmission . It is believed that the main action is exhibited specifically by its binding to the α2δ subunit of VDCCs, so that this binding modulates calcium influx at the nerve terminals, thereby inhibiting the release of excitatory neurotransmitters .

Biochemical Pathways

The α2δ-1 subunit has been implicated in neuropathic pain and it is upregulated in the dorsal root ganglia (DRG) and primary afferent nerve terminals following nerve injury . This compound, by binding to these subunits, can control neuronal hyperexcitability . It is thus possible that this compound has different effects on excitatory compared to inhibitory neurons through a mechanism involving α2δ-1 and α2δ-2 subunits .

Pharmacokinetics

This compound is rapidly absorbed after oral ingestion with a bioavailability of ≥90% . Its volume of distribution is 0.57 L/kg, and plasma protein binding is 0% . The elimination half-life of this compound is between 4.5–7 hours . This compound is excreted by the kidneys .

Result of Action

This compound’s action results in the reduction of calcium-mediated neurotransmitter release, thereby reducing neuronal excitability . This leads to its effectiveness in suppressing seizures and managing pain . It is also suggested that this compound works by reducing insular glutamatergic activity, leading to a reduction of the increased functional connectivity seen between brain regions in chronic pain states .

Action Environment

The efficacy and stability of this compound’s action can be influenced by various environmental factors. For instance, the expression of α2δ-1 and α2δ-2 subunits can be upregulated following nerve injury . Additionally, the long-term use of high-dose this compound can lead to molecular and hormonal changes . .

Biochemical Analysis

Biochemical Properties

Pregabalin is structurally similar to gamma-aminobutyric acid (GABA), an inhibitory neurotransmitter . It is believed to exert its effects by binding to the α2δ subunit of voltage-dependent calcium channels . This binding inhibits the influx of calcium at nerve terminals, thereby reducing the release of excitatory neurotransmitters .

Cellular Effects

This compound has been shown to reduce synaptic release of neurotransmitters in selected CNS regions including the cortex, olfactory bulb, hypothalamus, amygdala, hippocampus, cerebellum, and dorsal horn of the spinal cord . It also affects chemicals in the brain that send pain signals across the nervous system . In addition, a concentration-dependent increase in the proliferation of human osteoblasts and mesenchymal stem cells was observed after treatment with this compound .

Molecular Mechanism

The molecular mechanism of this compound involves its high affinity for the α2δ-1 and α2δ-2 subunits of voltage-activated calcium channels . By binding to these subunits, this compound reduces the availability of Ca2+ required for membrane fusion and exocytosis of neurotransmitters . This results in a reduction in the abnormal electrical activity in the brain, which can help manage conditions like neuropathic pain and epilepsy .

Temporal Effects in Laboratory Settings

This compound’s effects can take a few weeks to manifest, with side effects usually being mild and going away by themselves . The most common side effects include feeling sleepy, dizziness, and headaches . In laboratory settings, this compound has been shown to attenuate nociceptive signals in a rat model of neuropathic pain .

Dosage Effects in Animal Models

In animal models, this compound has shown to attenuate mechanical, tactile, and heat hypersensitivity in rats with chronic constriction injury of the sciatic nerve and streptozotocin-induced diabetes . The effects of this compound can vary with different dosages. For instance, in clinical data, treatment with this compound at doses of 300 mg/day was found to be effective and well-tolerated in patients diagnosed with moderate diabetic polyneuropathy .

Metabolic Pathways

This compound is not metabolized by the liver and does not affect the cytochrome P450 system . It is eliminated mostly by the kidney and is proportional to the creatinine clearance .

Transport and Distribution

This compound is actively transported across the blood-brain barrier by LAT-1 . It is highly water-soluble and the volume of distribution is 0.5 L/kg . Peak cerebrospinal fluid levels take significantly longer to achieve than peak plasma levels .

Properties

IUPAC Name

(3S)-3-(aminomethyl)-5-methylhexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2/c1-6(2)3-7(5-9)4-8(10)11/h6-7H,3-5,9H2,1-2H3,(H,10,11)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYXYPKUFHZROOJ-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(CC(=O)O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](CC(=O)O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1045950
Record name Pregabalin
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Molecular Weight

159.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Pregabalin
Source Human Metabolome Database (HMDB)
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Solubility

Freely soluble, Freely soluble in water and both basic and acidic solutions, 1.13e+01 g/L
Record name Pregabalin
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Record name PREGABALIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7530
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Pregabalin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014375
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Although the mechanism of action has not been fully elucidated, studies involving structurally related drugs suggest that presynaptic binding of pregabalin to voltage-gated calcium channels is key to the antiseizure and antinociceptive effects observed in animal models. By binding presynaptically to the alpha2-delta subunit of voltage-gated calcium channels in the central nervous system, pregabalin modulates the release of several excitatory neurotransmitters including glutamate, substance-P, norepinephrine, and calcitonin gene related peptide. In addition, pregabalin prevents the alpha2-delta subunit from being trafficked from the dorsal root ganglia to the spinal dorsal horn, which may also contribute to the mechanism of action. Although pregabalin is a structural derivative of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA), it does not bind directly to GABA or benzodiazepine receptors., Pregabalin is an anticonvulsant that is structurally related to the inhibitory CNS neurotransmitter gamma-aminobutyric acid (GABA). Pregabalin also has demonstrated analgesic activity. Although pregabalin was developed as a structural analog of GABA, the drug does not bind directly to GABA-A, GABA-B, or benzodiazepine receptors; does not augment GABA-A responses in cultured neurons; and does not alter brain concentrations of GABA in rats or affect GABA uptake or degradation. However, in cultured neurons, prolonged application of pregabalin increases the density of GABA transporter protein and increases the rate of functional GABA transport., Pregabalin binds with high affinity to the alpha2-delta site (an auxiliary subunit of voltage-gated calcium channels) in CNS tissues. ... In vitro, pregabalin reduces the calcium-dependent release of several neurotransmitters, including glutamate, norepinephrine, and substance P, possibly by modulation of calcium channel function., Pregabalin does not block sodium channels, is not active at opiate receptors, and does not alter cyclooxygenase enzyme activity. It is inactive at serotonin and dopamine receptors and does not inhibit dopamine, serotonin, or noradrenaline reuptake., Pregabalin is a potent ligand for the alpha-2-delta subunit of voltage-gated calcium channels in the central nervous system that exhibits potent anticonvulsant, analgesic, and anxiolytic activity in a range of animal models. ... Potent binding to the alpha-2-delta site reduces depolarization-induced calcium influx with a consequential modulation in excitatory neurotransmitter release. Pregabalin has no demonstrated effects on GABAergic mechanisms. ..., For more Mechanism of Action (Complete) data for PREGABALIN (6 total), please visit the HSDB record page.
Record name Pregabalin
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Record name PREGABALIN
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

White to off-white crystalline solid

CAS No.

148553-50-8
Record name Pregabalin
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Record name Pregabalin [USAN:INN:BAN:JAN]
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Record name Pregabalin
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Record name Pregabalin
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Record name PREGABALIN
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Record name PREGABALIN
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Record name Pregabalin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014375
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

186-188 °C
Record name Pregabalin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00230
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Record name PREGABALIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7530
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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